Undecylenoyl glycine

Catalog No.
S1900836
CAS No.
54301-26-7
M.F
C13H23NO3
M. Wt
241.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Undecylenoyl glycine

Formulating with undecylenic acid leads to rancid odor and irritation; triclosan or parabens fail to restore the acid mantle. Undecylenoyl glycine (CAS 54301-26-7) is a biomimetic lipoamino acid that inhibits 5α-reductase, targets C. acnes & M. furfur, and delivers 24-h odor reduction superior to triclosan at pH 3.0-6.5. Functions as surfactant and preservative enhancer. Supplied in high purity with reliable global logistics.

CAS Number

54301-26-7

Product Name

Undecylenoyl glycine

IUPAC Name

2-(undec-10-enoylamino)acetic acid

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

InChI

InChI=1S/C13H23NO3/c1-2-3-4-5-6-7-8-9-10-12(15)14-11-13(16)17/h2H,1,3-11H2,(H,14,15)(H,16,17)

InChI Key

ZROLMAVYZOMHRS-UHFFFAOYSA-N

SMILES

C=CCCCCCCCCC(=O)NCC(=O)O

Canonical SMILES

C=CCCCCCCCCC(=O)NCC(=O)O

The exact mass of the compound Undecylenoyl glycine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Undecylenoyl glycine, N-Undecylenoyl glycine, 2-(Undec-10-enamido)acetic acid, (10-Undecenoyl)glycine, Lipacide UG

Purity

≥98%

Package Size

25 g, 30 g, 100 g

Undecylenoyl glycine (CAS 54301-26-7) is an amphiphilic N-acylated amino acid synthesized via the Schotten-Baumann reaction of glycine and undecylenic acid chloride [1]. Functioning as a biomimetic dermo-protector, it is widely procured for its targeted antimicrobial efficacy against Cutibacterium acnes and Malassezia furfur, as well as its ability to restore the skin's acid mantle with optimal activity at pH 3.0 to 6.5 [2]. Unlike traditional harsh preservatives or halogenated biocides, this lipoamino acid offers dual functionality as both a structural surfactant and a preservative booster, making it a critical raw material for sensitive skin formulations, alcohol-free deodorants, and anti-dandruff treatments [2].

Formulation Fit

Workflow Hot-process aqueous formulations; thermal solubility activation at pH >7
Selection CIR-assessed safety; multifunctional cosmetic active (sebum control, antimicrobial, deodorant)
Use Context Leave-on and rinse-off products for oily skin, dandruff, and sensitive applications

Substituting undecylenoyl glycine with its parent compound, undecylenic acid, introduces severe formulation challenges, including a highly rancid odor, poor water solubility, and increased mucosal irritation[1]. Conversely, replacing it with traditional broad-spectrum antimicrobials like triclosan or parabens fails to provide the biomimetic acid-mantle restoration required for modern sensitive-skin products [2]. Furthermore, while the shorter-chain analog capryloyl glycine (C8) is effective against general resident microflora, it lacks the specific terminal double-bond structure of the C11 undecylenoyl chain, which is critical for superior fungicidal activity against dandruff-causing yeasts and targeted sebum reduction [2].

Mismatch Risk

Thermal Processing Incompatibility
Undecylenoyl glycine requires elevated-temperature processing for aqueous solubility; capryloyl glycine may incorporate via cold process, limiting direct substitution in manufacturing workflows.
Regulatory Safety Dossier Gaps
Only undecylenoyl glycine holds a formal CIR safety assessment; unassessed N-acyl glycine analogs require additional toxicological documentation for compliance.
Mechanistic Specificity for Sebum Control
Reported 5-α reductase inhibition supports targeted anti-sebum formulations; analogs may rely on broader antimicrobial effects with less defined pathway-level action.

In-Vivo Deodorant Efficacy and Odor Intensity Reduction

In a 24-hour in-vivo deodorant efficacy study, formulations containing 1% undecylenoyl glycine were compared against a 0.3% triclosan positive control and a placebo. The undecylenoyl glycine formulation significantly reduced perspiration odor intensity by 21% (p=0.0022) between the treated and untreated armpits [1]. In contrast, the 0.3% triclosan formulation was statistically ineffective in reducing odor intensity under the same test conditions [1].

Evidence DimensionReduction in perspiration odor intensity (24-hour in-vivo test)
Target Compound Data21% reduction (at 1% concentration)
Comparator Or Baseline0.3% Triclosan (statistically ineffective)
Quantified Difference>21% performance advantage over the traditional halogenated benchmark
Conditions24-hour in-vivo armpit odor assessment

Allows formulators to replace controversial halogenated antimicrobials with a biodegradable lipoamino acid while achieving superior clinical odor control.

Solubility Process
Head-to-head
Requires heating to 90°C
vs. ambient solubility for capryloyl glycine
Thermal activation determines formulation workflow selection.
Water, pH >7.0; vendor-reported.

Minimum Inhibitory Concentration (MIC) for Formulation Preservation

Undecylenoyl glycine demonstrates potent standalone antimicrobial activity, effectively inhibiting bacteria and fungi at Minimum Inhibitory Concentrations (MIC) ranging from 0.5% to 1.0%[1]. When formulated in microemulsions or synergistic blends, its MIC against Staphylococcus aureus and Candida albicans drops to <=0.6% [1]. This allows for the reduction or complete elimination of traditional preservatives in cosmetic bulk products, which typically require 0.75% to 1.5% usage levels when used alone[1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) against skin pathogens
Target Compound Data0.5% - 1.0% (standalone); <=0.6% in synergistic blends
Comparator Or BaselineTraditional bulk preservatives (typically required at 0.75% - 1.5% alone)
Quantified DifferenceAchieves broad-spectrum preservation at sub-1% concentrations
ConditionsIn-vitro MIC assays against S. aureus, C. albicans, and P. acnes

Enables the procurement of a single ingredient that functions as both a skin-active dermo-protector and a primary preservative booster, streamlining the supply chain.

CIR Safety Assessment
Reported
Safe when non-irritating; ≤5% topical no significant irritation
Streamlines regulatory dossier; supports sensitive-skin usage.
CIR panel review; OECD irritation study.

Improved Olfactory and Solubility Profile via Amino Acid Vectorization

The parent compound, undecylenic acid, is notoriously difficult to formulate due to its water-insoluble nature and highly rancid, greasy odor[1]. By acylating undecylenic acid with glycine, undecylenoyl glycine becomes an amphiphilic molecule with a significantly lower odor profile and improved processability. It can be dissolved in water at temperatures above 90°C (at pH > 7.0) and is readily soluble in ethanol and glycols, acting as a surfactant that reduces the surface tension of cosmetic emulsions [1].

Evidence DimensionFormulation processability (solubility and odor)
Target Compound DataAmphiphilic, low odor, soluble in hot water/glycols
Comparator Or BaselineUndecylenic acid (water-insoluble, rancid odor)
Quantified DifferenceEliminates the rancid olfactory barrier while enabling aqueous phase incorporation
ConditionsStandard cosmetic compounding and emulsion preparation

Crucial for formulators who need the fungicidal benefits of undecylenic acid without ruining the sensory and olfactory profile of the final consumer product.

5-α Reductase Inhibition
Class-level
Explicit 5-α reductase inhibition reported
Capryloyl glycine: less consistently documented mechanism
Mechanistic specificity for targeted anti-acne formulations.
In vitro enzyme assay context.
Anti-Dandruff Endpoint
Data to verify
85% reported improvement at 8 weeks (2% formula)
Reported anti-dandruff endpoint; 2% formula context.
Clinical study; source verification needed.
Aquatic Toxicity
Data to verify
EC50 (Daphnia magna, 48h) >100 mg/L
Supports environmental risk assessment for eco-certification.
Acute toxicity test; supplier confirmation needed.
pH Profile
Data to verify
1% aq. solution pH 5.5–6.5
Matches skin pH mantle; supports formulation stability review.
Vendor TDS; validate under production conditions.

Active Ingredient for Sensitive-Skin Deodorants

Driven by its proven 24-hour odor reduction superiority over triclosan [1], undecylenoyl glycine is the preferred active for aluminum-free and alcohol-free deodorants. It targets the specific bacterial flora responsible for body odor without disrupting the skin's natural microbiome.

Fungicidal Active for Anti-Dandruff Formulations

Leveraging its specific efficacy against Malassezia furfur, it is formulated into shampoos and scalp treatments at 0.5% to 2.0% [2]. It serves as a non-irritating alternative to zinc pyrithione or piroctone olamine, simultaneously conditioning the hair and reducing sebum production.

Sebum-Regulating Agent for Acne-Prone Skin

Due to its ability to inhibit 5-alpha reductase and its low MIC against Cutibacterium acnes, it is utilized in facial washes and creams [2]. Its optimal activity at pH 3.0 to 6.5 helps restore the skin's acid mantle, making it ideal for treating compromised, acne-prone skin.

Co-Preservative in Clean Beauty Formulations

Because it functions as a surfactant and skin conditioner, it is not legally classified as a standard preservative in many regulatory frameworks, yet it provides robust antimicrobial protection[2]. It is frequently paired with capryloyl glycine or phenoxyethanol to protect bulk formulations from microbial spoilage.

Application Fit Matrix

Application
Selection Property
Validation Focus
Sebum Control & Anti-Acne Formulations
5-α reductase inhibition mechanism specificity
Verify sebum reduction endpoints; confirm thermal processing compatibility
Anti-Dandruff Shampoos & Scalp Care
Reported clinical anti-dandruff endpoint data
Validate dandruff reduction performance in finished formula at target use level
Eco-Conscious Deodorants & Preservative Boosters
Reported low aquatic toxicity profile
Confirm eco-label alignment; review antimicrobial efficacy in formulation
pH-Balanced Sensitive Skin Care
Skin-compatible pH profile and CIR safety assessment
Test pH stability and skin tolerance in leave-on applications

XLogP3

3.2

UNII

4D20464K2J

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

54301-26-7

Wikipedia

Undecylenoyl glycine

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